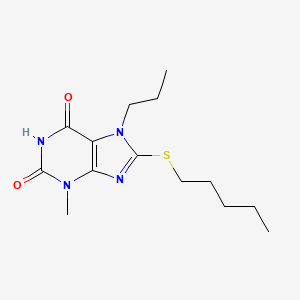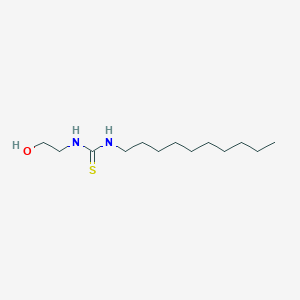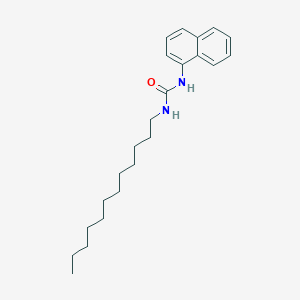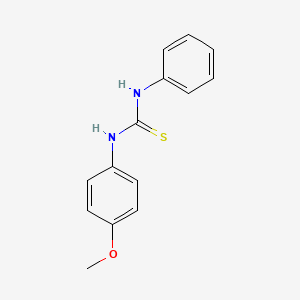
3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione: is a chemical compound with the molecular formula C14H22N4O2S and a molecular weight of 310.421 g/mol . This compound belongs to the purine family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methylxanthine and pentylthiol.
Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common in industrial settings to achieve the desired purity levels .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atom in the pentylsulfanyl group is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups in the purine ring to hydroxyl groups.
Substitution: The compound can participate in substitution reactions, where the pentylsulfanyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted purine derivatives.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a catalyst in organic synthesis reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Cell Signaling: It can be used to study cell signaling pathways due to its structural similarity to nucleotides.
Medicine:
Drug Development: The compound’s biological activity makes it a potential candidate for drug development, particularly in the treatment of diseases related to purine metabolism.
Industry:
Agriculture: It can be used as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical intermediates.
作用機序
The mechanism of action of 3-methyl-8-(pentylsulfanyl)-7-propyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, preventing substrate binding and subsequent catalysis. Additionally, it may modulate cell signaling pathways by interacting with receptors on the cell surface, leading to changes in cellular responses .
類似化合物との比較
- 3-methyl-8-(pentylsulfanyl)-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione
- 3-methyl-8-(pentylsulfanyl)-7-propan-2-ylpurine-2,6-dione
- 3-methyl-8-(pentylsulfanyl)-7-prop-2-enylpurine-2,6-dione
Comparison:
- Structural Differences: The similar compounds differ in the substituents attached to the purine ring, which can affect their chemical and biological properties.
- Biological Activity: The presence of different substituents can lead to variations in enzyme inhibition, receptor binding, and overall biological activity.
- Applications: While all these compounds may have similar applications in chemistry, biology, and medicine, their specific uses may vary based on their unique properties .
特性
分子式 |
C14H22N4O2S |
|---|---|
分子量 |
310.42 g/mol |
IUPAC名 |
3-methyl-8-pentylsulfanyl-7-propylpurine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2S/c1-4-6-7-9-21-14-15-11-10(18(14)8-5-2)12(19)16-13(20)17(11)3/h4-9H2,1-3H3,(H,16,19,20) |
InChIキー |
CORZFYZBFOLLRJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCSC1=NC2=C(N1CCC)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)

![5-(4-tert-butylphenyl)-4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12000752.png)

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12000758.png)


![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000768.png)

